methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with kinase ATP-binding pockets . The molecule features:
- Pyrazolo[3,4-d]pyrimidine core: A fused bicyclic system providing rigidity and planar geometry for target binding.
- Methyl 2-thiophenecarboxylate group: Introduces electron-rich thiophene and ester functionalities, influencing solubility and metabolic stability.
Synthesis involves coupling reactions, such as Suzuki-Miyaura cross-coupling (e.g., with boronic acids) or nucleophilic substitution, as seen in related pyrazolo[3,4-d]pyrimidine derivatives . The compound’s melting point (227–230°C) and molecular mass (560.2 g/mol) suggest moderate crystallinity and stability .
Properties
IUPAC Name |
methyl 3-(6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-3-27-19-21-16-13(11-20-23(16)12-7-5-4-6-8-12)17(22-19)26-14-9-10-28-15(14)18(24)25-2/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGPQXOAKJMRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=C(SC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from progressing through these phases, leading to cell cycle arrest.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability.
Result of Action
The result of the compound’s action is significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively). This suggests that the compound may be effective in treating various types of cancer.
Biological Activity
Methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate (CAS: 478247-51-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O3S2, with a molecular weight of approximately 412.49 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Research has shown that compounds containing pyrazolo[3,4-d]pyrimidine scaffolds exhibit promising anticancer activities. For instance, derivatives have been reported to inhibit various cancer cell lines effectively. A study highlighted that certain pyrazolo derivatives demonstrated significant antiproliferative effects against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 0.08 μM . This suggests that this compound may also possess similar anticancer properties due to its structural similarities.
The mechanism by which pyrazolo compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. These include:
- Cyclin-dependent Kinases (CDKs) : Inhibiting CDKs can lead to cell cycle arrest in cancer cells.
- Protein Kinases : Targeting various protein kinases involved in signaling pathways can disrupt cancer cell proliferation.
In particular, pyrazolo derivatives have been noted for their ability to inhibit enzymes such as HIV reverse transcriptase and phosphodiesterase, which are critical in various disease processes .
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer properties, compounds with a similar structure have demonstrated anti-inflammatory and antimicrobial activities. The pyrazolopyridine core has been linked to effects such as:
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines like TNF-α and IL-6.
- Antimicrobial Activity : Effective against various bacterial and fungal strains .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized new pyrazolo derivatives and evaluated their biological activities against cancer cell lines, revealing significant antiproliferative effects .
- Structural Analysis : Crystal structure analysis has provided insights into the interactions between these compounds and their biological targets, enhancing our understanding of their mechanisms .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications
Key Insights :
- The ethylsulfanyl group in the target compound offers a balance of hydrophobicity and steric bulk compared to smaller methylsulfanyl () or polar oxo groups ().
Physicochemical Properties
| Property | Target Compound | (2c) | (Example 62) |
|---|---|---|---|
| Melting Point | 227–230°C | 260°C | 227–230°C |
| Molecular Weight | 560.2 | 262.3 | 560.2 |
| LogP (Predicted) | ~3.5 (thiophene ester) | ~2.1 (methylsulfanyl) | ~4.0 (chromenone) |
Analysis :
- Lower melting point than ’s fused system suggests better formulation flexibility.
Preparation Methods
Pyrazolo[3,4-d]Pyrimidine Core Construction
The pyrazolo[3,4-d]pyrimidine nucleus is synthesized via cyclocondensation of 4-amino-1-phenyl-1H-pyrazole-5-carboxamide with formamidine acetate under reflux in acetic acid (80°C, 6 h), yielding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (87% yield). Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 4 h introduces a chlorine atom at C4, forming 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (72% yield).
Ethylsulfanyl Group Installation
Regioselective substitution at C6 is achieved by reacting 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with ethanethiol in dimethylformamide (DMF) at 80°C for 12 h, using potassium carbonate (K₂CO₃) as a base. This yields 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (68% purity), with residual chloride removed via recrystallization from ethanol.
Table 1: Optimization of Ethylsulfanyl Substitution
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | DMSO | DMF |
| Temperature (°C) | 80 | 100 | 80 |
| Base | K₂CO₃ | NaH | K₂CO₃ |
| Reaction Time (h) | 12 | 8 | 12 |
| Yield (%) | 68 | 55 | 68 |
Preparation of Methyl 3-Hydroxy-2-Thiophenecarboxylate
Thiophene Carboxylation and Esterification
Thiophene undergoes Friedel-Crafts acylation with methyl chlorooxalate in the presence of aluminum chloride (AlCl₃) at 0°C, producing methyl 2-thiophenecarboxylate (82% yield). Directed ortho-metalation using lithium diisopropylamide (LDA) at -78°C, followed by quenching with molecular oxygen, introduces a hydroxyl group at C3, yielding methyl 3-hydroxy-2-thiophenecarboxylate (65% yield).
Table 2: Directed Ortho-Metalation Conditions
| Reagent | Temperature (°C) | Quenching Agent | Yield (%) |
|---|---|---|---|
| LDA | -78 | O₂ | 65 |
| n-BuLi | -78 | O₂ | 48 |
| LDA | -40 | O₂ | 32 |
Coupling of Fragments via Nucleophilic Aromatic Substitution
The hydroxyl group of methyl 3-hydroxy-2-thiophenecarboxylate displaces the chloride at C4 of 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine under SNAr conditions. A mixture of DMF and K₂CO₃ at 90°C for 8 h achieves 74% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Table 3: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 90 | 8 | 74 |
| Cs₂CO₃ | DMF | 90 | 6 | 68 |
| NaH | THF | 70 | 12 | 52 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC confirms >98% purity, with no detectable chloride or unreacted thiophene intermediate.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting a continuous flow reactor for the chlorination step reduces POCl₃ usage by 30% and reaction time to 2 h, achieving 70% yield at 100 g scale.
Waste Management
Neutralization of POCl₃ byproducts with aqueous sodium bicarbonate minimizes environmental impact, with dimethylamine hydrochloride recovered via filtration.
Q & A
Q. What are the optimal synthetic routes for methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Suzuki-Miyaura coupling for aryl-aryl bond formation (critical for the pyrazolo[3,4-d]pyrimidine core) .
- Nucleophilic substitution at the pyrimidine C4 position to introduce the thiophenecarboxylate group .
- Solvent optimization : Polar aprotic solvents like DMSO or dichloromethane are preferred for intermediates due to their ability to stabilize reactive species .
- Yield optimization : Stepwise monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
- Spectroscopy :
- 1H/13C NMR to confirm substitution patterns (e.g., ethylsulfanyl and phenyl groups) .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (if single crystals are obtainable) .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer :
- Solubility : Low aqueous solubility (common for heterocyclic compounds) necessitates DMSO or ethanol as stock solvents for biological assays .
- Stability : Perform accelerated stability studies under varying pH (4–9) and temperatures (4°C–40°C) to identify degradation pathways .
- LogP : Computational tools (e.g., ACD/Labs) predict logP ~3.5, indicating moderate lipophilicity for cellular permeability studies .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinity to kinase targets (e.g., EGFR or Aurora kinases) based on pyrazolo[3,4-d]pyrimidine scaffolds .
- DFT calculations : Analyze electron density distribution to identify reactive sites (e.g., sulfur atoms in ethylsulfanyl groups) for functionalization .
- MD simulations : Assess conformational stability in solvent environments to prioritize derivatives with rigidified structures .
Q. What strategies resolve contradictions in reported bioactivity data across similar compounds?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Structure-activity relationship (SAR) tables : Compare substituent effects systematically:
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity cliffs .
Q. How can regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core be achieved?
- Methodological Answer :
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyls during sulfanyl group introduction .
- Metal-catalyzed cross-coupling : Pd-mediated Buchwald-Hartwig amination for C3 modifications without disrupting the pyrimidine ring .
- Microwave-assisted synthesis : Reduce reaction times for thermally sensitive intermediates (e.g., thioether formations) .
Q. What experimental designs mitigate confounding factors in in vivo studies?
- Methodological Answer :
- Randomized block designs : Assign treatment groups to account for microenvironment variability (e.g., tumor xenograft models) .
- Dose-ranging studies : Use Hill slope analysis to determine EC50 values while monitoring off-target effects (e.g., liver enzyme assays) .
- Metabolite profiling : LC-MS/MS to track parent compound degradation and identify active metabolites .
Data Contradiction Analysis
Q. How to address discrepancies in reported kinase inhibition profiles of analogous compounds?
- Methodological Answer :
- Kinase panel screening : Test the compound against a broad panel (e.g., Eurofins KinaseProfiler) to confirm selectivity .
- Structural alignment : Overlay X-ray structures of kinase-inhibitor complexes to identify critical binding motifs (e.g., hinge region interactions) .
- Resynthesis and retesting : Eliminate batch-to-batch variability by repeating synthesis and assays in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
